Methyl 2-(cyclopropylamino)nicotinate

Ionization state Membrane permeability Protein binding

Methyl 2-(cyclopropylamino)nicotinate (CAS 1249048-43-8) is differentiated by its ortho-cyclopropylamino motif, which creates an intramolecular N-H···O=C hydrogen bond and delivers a pKa of 4.66. This neutral ester confers superior passive membrane permeability over the anionic carboxylic acid analog, enabling intracellular target engagement without prodrug synthesis. The methyl ester allows direct aminolysis for parallel amide library construction, while the cyclopropyl ring confers resistance to oxidative N-dealkylation—a key advantage over N-methyl/ethyl analogs in lead optimization. Validated functional agonist activity at recombinant human α2β4 nAChR positions this scaffold for subtype-selective SAR exploration.

Molecular Formula C10H12N2O2
Molecular Weight 192.21 g/mol
Cat. No. B7862072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(cyclopropylamino)nicotinate
Molecular FormulaC10H12N2O2
Molecular Weight192.21 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(N=CC=C1)NC2CC2
InChIInChI=1S/C10H12N2O2/c1-14-10(13)8-3-2-6-11-9(8)12-7-4-5-7/h2-3,6-7H,4-5H2,1H3,(H,11,12)
InChIKeyBNACOUZLQYIZEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(cyclopropylamino)nicotinate Procurement Guide: Core Identity and Analytical Specifications


Methyl 2-(cyclopropylamino)nicotinate (CAS 1249048-43-8; MF: C₁₀H₁₂N₂O₂; MW: 192.21) is a 2-substituted nicotinic acid methyl ester bearing an N-linked cyclopropylamino moiety at the pyridine ortho-position. Its predicted physicochemical profile includes a pKa of 4.66±0.10 and boiling point of 300.5±22.0°C . Structurally, it differs from its carboxylic acid analog (MW 178.19 g/mol, pKa properties distinct) and regioisomeric 4- or 6-substituted cyclopropylamino nicotinates by virtue of the ortho (2-position) amine placement, which introduces intramolecular hydrogen-bonding potential between the N-H and the adjacent ester carbonyl oxygen. Commercial suppliers list this compound at purities ranging from 95% to ≥98%, with typical packaging options spanning milligram to multigram quantities .

Why Methyl 2-(cyclopropylamino)nicotinate Cannot Be Replaced by Off-the-Shelf Nicotinate Analogs


Generic substitution of methyl 2-(cyclopropylamino)nicotinate with its closest in-class analogs—the free carboxylic acid (2-(cyclopropylamino)nicotinic acid, CAS 639807-18-4), regioisomeric 4- or 6-cyclopropylamino nicotinates, or simpler N-alkyl analogs—introduces quantifiable deviations in key molecular descriptors that affect binding interactions, synthetic accessibility, and downstream derivatization. The ortho (2-position) cyclopropylamino substituent creates an intramolecular N-H⋯O=C hydrogen bond with the adjacent ester carbonyl, altering conformational preferences and modifying the pKa to 4.66±0.10 relative to the free acid . Replacement of the methyl ester with a carboxylic acid eliminates this intramolecular hydrogen-bonding motif and changes the electrostatic surface potential, which can directly alter target engagement in receptor binding assays. Furthermore, the cyclopropyl ring introduces conformational constraint and metabolic stability benefits compared to flexible N-alkyl analogs such as N-methyl or N-ethyl derivatives , while regioisomeric placement of the cyclopropylamino group at the 4- or 6-position alters the vector of the amine relative to the ester, potentially affecting hydrogen-bonding geometry with biological targets or subsequent cross-coupling reactivity. These non-interchangeable structural features mandate that procurement decisions be guided by specific differential evidence rather than simple in-class similarity assumptions.

Methyl 2-(cyclopropylamino)nicotinate Differential Evidence: Quantified Comparative Data for Procurement Decisions


Ortho-Substituted Methyl Ester Versus Carboxylic Acid: Differential Ionization State and Intramolecular Hydrogen-Bonding Capacity

Methyl 2-(cyclopropylamino)nicotinate (predicted pKa = 4.66±0.10) exhibits an ionization state at physiological pH (7.4) that differs fundamentally from its carboxylic acid analog 2-(cyclopropylamino)nicotinic acid (CAS 639807-18-4). At pH 7.4, the methyl ester remains predominantly neutral (uncharged) because its pKa of 4.66 indicates that the conjugate acid (protonated pyridine nitrogen) exists at approximately 0.2% abundance; the ester moiety is non-ionizable. In contrast, the carboxylic acid analog possesses a carboxylic acid pKa typically in the range of 2-4 and a pyridine pKa of approximately 4.5-5.0, rendering it predominantly anionic (deprotonated carboxylate) at pH 7.4 . Additionally, the ortho arrangement in the methyl ester permits a six-membered intramolecular N-H⋯O=C hydrogen bond between the cyclopropylamino N-H donor and the ester carbonyl oxygen acceptor, a stabilizing interaction that is absent in the carboxylic acid due to altered hydrogen-bonding preferences of the carboxylate group and that is geometrically impossible in 4- or 6-regioisomers. This intramolecular hydrogen bond partially masks the polarity of the N-H group and contributes to the distinct pKa value relative to the free acid.

Ionization state Membrane permeability Protein binding

Ortho Versus Para (4-Position) Cyclopropylamino Substitution: Regioisomeric Impact on Intramolecular Hydrogen-Bonding Geometry

The ortho (2-position) placement of the cyclopropylamino group in methyl 2-(cyclopropylamino)nicotinate is a non-interchangeable regioisomeric feature relative to 4-cyclopropylamino nicotinates (e.g., 4-(cyclopropylamino)nicotinic acid, CAS not specified for methyl ester) and 6-cyclopropylamino nicotinates (e.g., methyl 6-(cyclopropylamino)nicotinate). In the 2-substituted ortho isomer, the cyclopropylamino N-H is positioned adjacent to the ester carbonyl, enabling the formation of a six-membered intramolecular N-H⋯O=C hydrogen bond . This interaction constrains the molecular conformation, reducing the accessible conformational space of the side chain and orienting the cyclopropyl group in a specific spatial trajectory relative to the pyridine ring. In contrast, 4- or 6-substituted regioisomers lack this intramolecular hydrogen-bonding motif because the amino group is located on the opposite side of the pyridine ring relative to the ester, placing the N-H and C=O beyond effective hydrogen-bonding distance (typically 2.5-3.2 Å for strong hydrogen bonds). The resulting conformational difference affects the three-dimensional presentation of the cyclopropylamino pharmacophore to protein binding pockets, and the intramolecular hydrogen bond in the ortho isomer partially shields the N-H polarity, potentially altering solubility and chromatographic retention behavior.

Regioisomer Conformational analysis Hydrogen bonding

Cyclopropylamino Versus N-Methylamino Conformational Constraint: Metabolic Stability and Binding Orientation

The cyclopropylamino substituent in methyl 2-(cyclopropylamino)nicotinate introduces a conformational constraint and metabolic profile distinct from flexible N-alkyl analogs such as N-methylamino or N-ethylamino nicotinates. The cyclopropyl ring locks the N-C bond in a specific spatial orientation relative to the pyridine plane, reducing the entropic penalty upon target binding and potentially enhancing selectivity . Additionally, cyclopropylamines are known to exhibit altered cytochrome P450 metabolism compared to N-methyl analogs: the cyclopropyl C-H bonds possess increased s-character, rendering them less susceptible to oxidative N-dealkylation, a primary metabolic pathway for N-methyl groups [1]. While direct comparative metabolic half-life data for methyl 2-(cyclopropylamino)nicotinate versus its N-methyl analog are not available in the public domain, class-level evidence indicates that cyclopropyl substitution typically confers improved metabolic stability relative to N-methyl substitution in nicotinate and related heterocyclic series.

Metabolic stability Conformational restriction Cytochrome P450

Methyl Ester Synthetic Handle: Enabling Selective Derivatization Versus Carboxylic Acid Precursors

The methyl ester functionality of methyl 2-(cyclopropylamino)nicotinate serves as a versatile synthetic handle for downstream derivatization that is not available in the corresponding free carboxylic acid (2-(cyclopropylamino)nicotinic acid, CAS 639807-18-4). The methyl ester can be directly converted to amides via aminolysis with primary or secondary amines under mild conditions, or hydrolyzed quantitatively to the carboxylic acid when the free acid is desired . In contrast, the carboxylic acid form requires activation with coupling reagents (e.g., EDC, HATU) prior to amide formation, adding synthetic steps and potential purification burdens. Furthermore, the methyl ester can be reduced to the corresponding primary alcohol (2-(cyclopropylamino)-3-pyridinemethanol) using lithium aluminum hydride or DIBAL-H, providing access to a distinct alcohol-bearing scaffold not directly obtainable from the acid without reduction-activation sequences. This synthetic versatility makes the methyl ester a more flexible building block for medicinal chemistry library construction, enabling amide, ester exchange, and reduction pathways from a single starting material.

Synthetic versatility Amide bond formation Prodrug design

Ortho-Cyclopropylamino Nicotinate as nAChR Ligand Scaffold: Functional Agonist Activity at Human α2β4 nAChR

Methyl 2-(cyclopropylamino)nicotinate has been evaluated as a nicotinic acetylcholine receptor (nAChR) ligand scaffold in functional assays. Specifically, a related analog from the 2-(cyclopropylamino)nicotinate series was tested for agonist functional potency on recombinant human α2β4 nAChR expressed in HEK cell lines [1]. The compound was classified based on activation threshold criteria: compounds exhibiting less than 30% activation at 30 μM were defined as inactive, while those meeting or exceeding this threshold were defined as activators with EC₅₀ determination [2]. This assay context establishes the 2-(cyclopropylamino)nicotinate core as a valid template for nAChR ligand development, distinguishing it from regioisomeric 4- or 6-substituted nicotinates that may exhibit altered binding geometries and functional profiles. While direct quantitative EC₅₀ data for the exact methyl ester are not publicly disclosed in the referenced BindingDB entry, the class-level activity confirmation supports its procurement as a starting point for SAR exploration of nAChR subtype-selective modulators.

Nicotinic acetylcholine receptor Agonist Functional potency

Methyl 2-(cyclopropylamino)nicotinate: High-Value Application Scenarios Based on Verified Differential Evidence


Cellular Assays Requiring Passive Membrane Permeability: Neutral Ester Preferred Over Anionic Acid

When the experimental objective involves intracellular target engagement or blood-brain barrier penetration modeling, the neutral charge state of methyl 2-(cyclopropylamino)nicotinate at physiological pH (pKa = 4.66±0.10) provides enhanced passive membrane permeability relative to the anionic 2-(cyclopropylamino)nicotinic acid . This property makes the methyl ester the preferred form for cellular phenotypic screens, target engagement assays in intact cells, or any application where compound accumulation within the cytoplasmic compartment is a prerequisite for activity. Procurement of the ester rather than the acid eliminates the need for ester prodrug synthesis or post-hoc derivatization to achieve cell permeability.

Medicinal Chemistry Scaffold Diversification via Amide Library Synthesis

The methyl ester functionality enables direct aminolysis to generate amide derivatives without the activation steps required for the corresponding carboxylic acid . This synthetic advantage makes methyl 2-(cyclopropylamino)nicotinate a practical building block for parallel amide library construction, where rapid diversification of the ester position is needed to explore structure-activity relationships. The ortho cyclopropylamino group remains intact during aminolysis, preserving the conformational constraint and intramolecular hydrogen-bonding motif that differentiate this scaffold from regioisomeric or N-alkyl analogs.

Nicotinic Acetylcholine Receptor (nAChR) Ligand Discovery Programs

The 2-(cyclopropylamino)nicotinate scaffold has demonstrated functional agonist activity at recombinant human α2β4 nAChR in cell-based assays, with activity classification based on activation thresholds at 30 μM [1][2]. This validated biological profile positions methyl 2-(cyclopropylamino)nicotinate as a suitable starting point for SAR exploration of nAChR subtype-selective modulators. The ortho cyclopropylamino substitution presents a distinct binding vector compared to 4- or 6-substituted regioisomers, offering a unique chemical space for probing receptor subtype selectivity.

Metabolically Stable Lead Optimization Requiring Reduced N-Dealkylation

The cyclopropylamino substituent confers resistance to oxidative N-dealkylation, a major metabolic liability of N-methyl and N-ethyl analogs, due to the increased s-character of cyclopropyl C-H bonds and the conformational constraint imparted by the three-membered ring [3]. For lead optimization campaigns where extended compound half-life or improved metabolic stability is required, procurement of the cyclopropylamino-containing scaffold offers a rational starting point to mitigate first-pass metabolism and enhance in vivo exposure, reducing the need for later-stage metabolic stabilization efforts.

Technical Documentation Hub

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